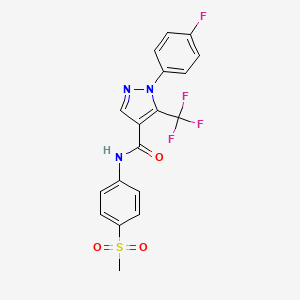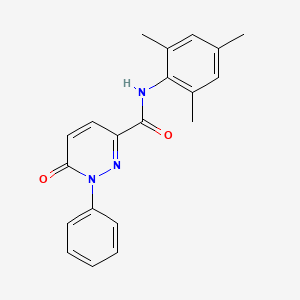
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide, also known as TAK-700, is a potent and selective inhibitor of the enzyme 17α-hydroxylase/17,20-lyase (CYP17A1). This enzyme plays a crucial role in the production of androgens, such as testosterone, which are important for the growth and function of the male reproductive system. TAK-700 has been studied extensively for its potential use in the treatment of prostate cancer.
Mecanismo De Acción
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide works by inhibiting the enzyme CYP17A1, which is involved in the production of androgens. By blocking this enzyme, 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide reduces the levels of androgens in the body, which can slow the growth and spread of prostate cancer cells.
Biochemical and physiological effects:
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has been shown to significantly reduce levels of testosterone and other androgens in the body. This can lead to a variety of physiological effects, including decreased libido, erectile dysfunction, and hot flashes. However, these effects are generally reversible once treatment is discontinued.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide is a potent and selective inhibitor of CYP17A1, making it a valuable tool for studying the role of this enzyme in androgen production and prostate cancer. However, like all experimental drugs, 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has limitations and potential drawbacks. For example, it may have off-target effects on other enzymes or pathways, and its potency and selectivity may vary depending on the experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide and related compounds. One area of interest is the development of new and more potent CYP17A1 inhibitors for the treatment of prostate cancer. Another area of interest is the potential use of CYP17A1 inhibitors in other types of cancer, such as breast and ovarian cancer, where androgens may also play a role in tumor growth. Additionally, further research is needed to fully understand the long-term effects of CYP17A1 inhibition on hormone levels and overall health.
Métodos De Síntesis
The synthesis of 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide involves several steps, including the reaction of 2,4,6-trimethylbenzonitrile with hydrazine hydrate to form 2,4,6-trimethylpyridazine. This intermediate is then reacted with phenyl isocyanate to form the corresponding carbamate, which is subsequently converted to the final product through a series of reactions involving oxidation, cyclization, and amidation.
Aplicaciones Científicas De Investigación
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has been the subject of numerous preclinical and clinical studies for its potential use in the treatment of prostate cancer. In preclinical studies, 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has been shown to significantly reduce the production of androgens, which can inhibit the growth of prostate cancer cells. In clinical trials, 6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide has demonstrated promising results in patients with advanced prostate cancer, particularly in combination with other therapies.
Propiedades
IUPAC Name |
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-11-14(2)19(15(3)12-13)21-20(25)17-9-10-18(24)23(22-17)16-7-5-4-6-8-16/h4-12H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCSFFREUGFQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=NN(C(=O)C=C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-oxo-1-phenyl-N-(2,4,6-trimethylphenyl)pyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

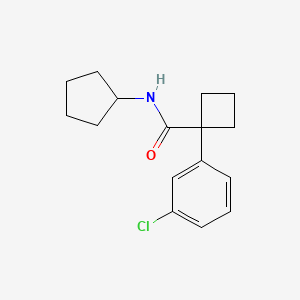

![1-Methylspiro[piperidine-4,2'(1'H)-quinazoline]-4'(3'H)-one](/img/structure/B7538474.png)
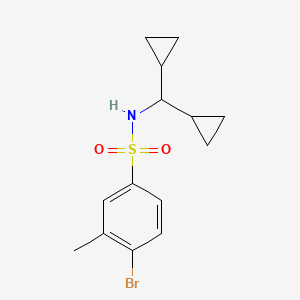
![Methyl 1-[(3-fluorophenyl)sulfonylamino]cyclohexane-1-carboxylate](/img/structure/B7538506.png)
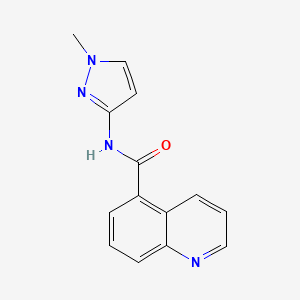
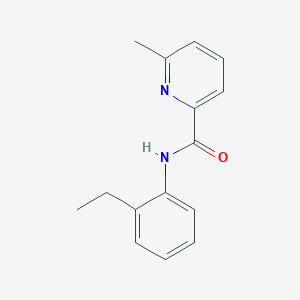
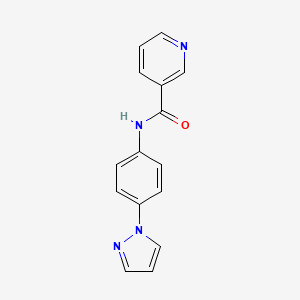
![[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethyl)piperazin-1-yl]-(4-methyl-2-pyridin-2-yl-1,3-thiazol-5-yl)methanone](/img/structure/B7538536.png)
![[6-(3-Methylpiperidin-1-yl)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7538537.png)
![2-chloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]-5-(propan-2-ylsulfamoyl)benzamide](/img/structure/B7538544.png)
![N-[4-(2-amino-2-oxoethyl)phenyl]-2-(4-ethoxyanilino)pyridine-3-carboxamide](/img/structure/B7538552.png)
![2,4-dichloro-N-methyl-N-[2-oxo-2-(propan-2-ylamino)ethyl]benzamide](/img/structure/B7538555.png)
